Gemifloxacin
Description
This compound is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. This compound acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth.
This compound is a Quinolone Antimicrobial.
This compound is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. This compound has been linked to rare instances of acute liver injury.
This compound is a fluoroquinolone antibiotic with antimicrobial property. This compound enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. This compound targets at both Gram-positive, -negative and atypical human pathogens.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for bacterial disease and has 4 investigational indications. This drug has a black box warning from the FDA.
A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
See also: Ciprofloxacin (related); Ofloxacin (related); Norfloxacin (related) ... View More ...
Properties
IUPAC Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVYEYHRGVLOC-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048495 | |
| Record name | Gemifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gemifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0)., 2.10e-01 g/L | |
| Record name | Gemifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol | |
CAS No. |
175463-14-6 | |
| Record name | Gemifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175463-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR68Y0E4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gemifloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gemifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235-237 °C | |
| Record name | Gemifloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Gemifloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gemifloxacin (B1671427) is a potent, fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5][6] This dual-targeting capability is a key factor in its enhanced potency and reduced likelihood of resistance development compared to earlier generation fluoroquinolones.[7] this compound exerts its bactericidal effect by stabilizing the covalent complex formed between these enzymes and DNA, which traps the enzymes in a state where they have introduced a double-strand break in the DNA.[8] This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[1][5] This guide provides a comprehensive overview of the molecular mechanism of this compound's action on DNA gyrase, quantitative data on its efficacy, detailed experimental protocols for its study, and an analysis of resistance mechanisms.
Core Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
This compound, like other fluoroquinolones, interferes with the essential DNA replication process in bacteria by targeting DNA gyrase and topoisomerase IV.[2][3][4][5][6] These enzymes are crucial for managing DNA topology, including supercoiling, catenation, and decatenation, which are vital for DNA replication, repair, and recombination.[8]
The catalytic cycle of DNA gyrase involves the following key steps:
-
Binding of the enzyme to a segment of DNA (the G-segment).
-
Binding of an ATP molecule.
-
Capture of a second DNA segment (the T-segment).
-
Cleavage of both strands of the G-segment, forming a covalent intermediate where each of the two GyrA subunits is linked to a 5'-phosphate end of the broken DNA.
-
Passage of the T-segment through the break.
-
Religation of the G-segment.
-
Release of the T-segment and hydrolysis of ATP.
This compound intervenes at the fourth step of this cycle. It binds to the enzyme-DNA complex, stabilizing the "cleavable complex" where the DNA is in a broken state.[8] This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are lethal to the bacteria as they stall replication forks and trigger a cascade of events leading to cell death.
While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the more sensitive target in Gram-positive bacteria.[9] However, this compound is notable for its potent activity against both enzymes in key pathogens like Streptococcus pneumoniae.[10][11] This dual-targeting is believed to contribute to its broad spectrum of activity and a lower propensity for the development of resistance.[7]
Below is a diagram illustrating the mechanism of action of this compound on DNA gyrase.
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified through various in vitro studies, primarily by determining its 50% inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains.
Inhibitory Concentration (IC50) against Purified Enzymes
The IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of purified DNA gyrase or topoisomerase IV.
| Enzyme Target | Organism | This compound IC50 (µM) | Ciprofloxacin IC50 (µM) | Reference |
| DNA Gyrase | Streptococcus pneumoniae | 5 to 10 | 40 | [10] |
| Topoisomerase IV | Streptococcus pneumoniae | 2.5 to 5.0 | 20 | [10] |
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The MIC90 is the concentration at which 90% of the tested isolates are inhibited.
| Organism | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.03 | 2.0 | 1.0 | [12] |
| Haemophilus influenzae | ≤0.008 | - | - | [13] |
| Moraxella catarrhalis | 0.008 | - | - | [13] |
Activity Against Quinolone-Resistant Streptococcus pneumoniae
This compound retains significant activity against strains of S. pneumoniae that have developed resistance to other fluoroquinolones through mutations in the gyrA and parC genes.
| S. pneumoniae Strain | Relevant Mutations | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Wild-Type (7785) | None | 0.03 - 0.06 | 1 - 2 | [10] |
| gyrA mutant | Ser-81 -> Phe/Tyr or Glu-85 -> Lys | 0.25 | - | [1] |
| parC mutant | Ser-79 -> Phe/Tyr | 0.12 - 0.25 | - | [1] |
| gyrA + parC mutant | Combined mutations | 0.5 - 1.0 | 64 | [1][10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA gyrase.
Purification of Recombinant DNA Gyrase Subunits
Objective: To obtain pure and active GyrA and GyrB subunits for in vitro assays. This protocol is adapted from methods used for Streptococcus pneumoniae.[3][4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring plasmids with gyrA and gyrB genes under an inducible promoter (e.g., T7).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol).
Procedure:
-
Grow the E. coli expression strain in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged GyrA or GyrB protein with elution buffer.
-
Collect the fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against dialysis buffer for storage at -80°C.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the supercoiling activity of DNA gyrase.[14]
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits).
-
Relaxed pBR322 DNA substrate.
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin).
-
This compound stock solution.
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).
-
Agarose (B213101) gel (1%) in TBE buffer.
-
Ethidium (B1194527) bromide or other DNA stain.
Procedure:
-
Prepare reaction mixtures on ice containing 1X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Add a pre-determined amount of reconstituted DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities to determine the IC50 value.
DNA Cleavage Assay
Objective: To measure the ability of this compound to stabilize the cleavable complex of DNA gyrase.[6][7]
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits).
-
Supercoiled pBR322 DNA substrate.
-
Cleavage buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin). Note: ATP is often omitted for quinolone-induced cleavage.
-
This compound stock solution.
-
SDS solution (10%).
-
Proteinase K solution.
-
Stop solution/loading dye.
-
Agarose gel (1%) in TBE buffer.
-
Ethidium bromide or other DNA stain.
Procedure:
-
Prepare reaction mixtures on ice containing cleavage buffer, supercoiled pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Add a pre-determined amount of reconstituted DNA gyrase.
-
Incubate at 37°C for 30-60 minutes to allow the formation of the cleavable complex.
-
Add SDS to a final concentration of 1% to denature the enzyme and trap the covalent DNA-gyrase intermediate.
-
Add proteinase K to digest the gyrase and release the DNA. Incubate at 37°C for 30 minutes.
-
Add stop solution/loading dye.
-
Analyze the DNA products by agarose gel electrophoresis. The formation of a linear DNA band indicates the stabilization of the cleavable complex.
-
Quantify the amount of linear DNA to determine the concentration of this compound that produces 25% linearization of the input DNA (CC25).
Mechanisms of Resistance
Bacterial resistance to this compound, and fluoroquinolones in general, primarily arises from two main mechanisms:
-
Target-mediated resistance: This involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR). The amino acid substitutions in these regions reduce the binding affinity of this compound to the enzyme-DNA complex, thereby decreasing its inhibitory effect. Common mutations are found at Ser-81 and Glu-85 in GyrA, and Ser-79 in ParC of S. pneumoniae.[1]
-
Decreased drug accumulation: This can occur through either reduced influx of the drug into the bacterial cell or increased efflux of the drug out of the cell. Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterium. Overexpression of these pumps can lead to lower intracellular concentrations of this compound, reducing its efficacy.
The dual-targeting nature of this compound makes it more resilient to the development of resistance. For high-level resistance to emerge, mutations in both DNA gyrase and topoisomerase IV are often required.[1]
Conclusion
This compound's potent bactericidal activity stems from its efficient dual inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the cleavable complex, it effectively induces lethal double-strand DNA breaks, halting essential cellular processes. The quantitative data underscores its high potency, even against strains resistant to other fluoroquinolones. The detailed experimental protocols provided herein offer a foundation for further research into its mechanism and for the development of novel antimicrobial agents. Understanding the molecular basis of its action and the mechanisms of resistance is crucial for its effective clinical use and for designing next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Potent Antipneumococcal Activity of this compound Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Streptococcus pneumoniae DNA gyrase and topoisomerase IV: overexpression, purification, and differential inhibition by fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, this compound, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 10. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by this compound and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. academic.oup.com [academic.oup.com]
- 13. inspiralis.com [inspiralis.com]
- 14. journals.asm.org [journals.asm.org]
Gemifloxacin's Potent Grip on Gram-Positive Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of gemifloxacin (B1671427) against Gram-positive bacteria. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This compound, a fluoroquinolone antibiotic, exhibits a broad spectrum of activity and is particularly noted for its enhanced potency against Gram-positive pathogens.[1][2]
Antibacterial Spectrum: Quantitative Analysis
This compound demonstrates significant in vitro activity against a wide range of Gram-positive bacteria. Its potency is often superior to that of other fluoroquinolones.[3] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and is a critical measure of antibacterial efficacy.
Streptococcus pneumoniae
This compound is highly effective against Streptococcus pneumoniae, including strains that are resistant to penicillin and other fluoroquinolones like ciprofloxacin (B1669076).[4][5][6] This potent activity makes it a valuable agent in the treatment of respiratory tract infections caused by this pathogen.[6]
| Strain Type | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| All strains | 0.016 - 0.03 | 0.06 - 0.25 | [7][8] |
| Penicillin-susceptible | - | - | [6] |
| Penicillin-resistant | - | - | [3][6] |
| Ciprofloxacin-resistant | 0.25 | 0.5 | [8] |
Staphylococcus aureus
Against Staphylococcus aureus, this compound shows potent activity, particularly against methicillin-susceptible strains (MSSA).[7][9] It is reported to be 8- to 16-fold more active than ciprofloxacin against wild-type S. aureus.[10][11][12]
| Strain Type | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Methicillin-susceptible (MSSA) | - | 0.03 - 0.063 | [9][13] |
| Methicillin-resistant (MRSA) | - | 8 |
Other Streptococci
This compound also demonstrates excellent activity against other streptococcal species of clinical importance.
| Organism | MIC90 (mg/L) | Reference |
| Streptococcus pyogenes | 0.03 | [9] |
| Streptococcus agalactiae | 0.03 | [9] |
| Viridans group streptococci | 0.12 | [9] |
Enterococcus Species
The activity of this compound against enterococci is more variable and generally lower than against streptococci and staphylococci.
| Organism | MIC90 (mg/L) | Reference |
| Enterococcus faecalis | 2 | [9] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][14] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[14] By forming a ternary complex with the enzyme and DNA, this compound blocks the resealing of the DNA strands, leading to double-stranded DNA breaks and ultimately cell death.[15] In Gram-positive bacteria, topoisomerase IV is often the primary target.[2][7]
Experimental Protocols: MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The standardized methods for MIC testing are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method (CLSI/EUCAST Guidelines)
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Workflow:
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate wells. For fastidious organisms like streptococci, the medium is often supplemented with lysed horse blood.[11]
-
Preparation of Inoculum: Several colonies of the test organism from a fresh agar plate are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. Pinpoint growth at the bottom of the well may be disregarded for some bacteriostatic antibiotics.[16]
Agar Dilution Method (EUCAST Guidelines)
In the agar dilution method, the antimicrobial agent is incorporated into the agar medium at various concentrations before it solidifies. The surface of the agar is then inoculated with a standardized bacterial suspension.
Workflow:
Detailed Methodology:
-
Preparation of Antimicrobial-Containing Agar: A stock solution of this compound is prepared. Appropriate volumes of the stock solution are added to molten Mueller-Hinton agar (maintained at 45-50°C) to create a series of plates with twofold dilutions of the antibiotic. For fastidious organisms, the agar may be supplemented with blood.[9]
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, similar to the broth microdilution method. This suspension is further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: A multipoint inoculator is typically used to deliver a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The plates are examined, and the MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Mechanisms of Resistance
Resistance to fluoroquinolones, including this compound, in Gram-positive bacteria primarily arises from two main mechanisms:
-
Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its targets, leading to decreased susceptibility.[4][7][17]
-
Efflux Pumps: Overexpression of native efflux pumps can actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration and thereby its effectiveness.[2][4]
Conclusion
This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive bacteria, including multidrug-resistant Streptococcus pneumoniae. Its primary mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV. Standardized methodologies, such as broth microdilution and agar dilution, are crucial for accurately determining its in vitro efficacy. Understanding the antibacterial spectrum and mechanisms of action and resistance is vital for the judicious use of this compound in clinical settings and for guiding future drug development efforts.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluoroquinolone resistance among Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Gemifloxacin Against Respiratory Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of gemifloxacin (B1671427), a fluoroquinolone antimicrobial agent, against key bacterial pathogens implicated in respiratory tract infections. This compound has demonstrated potent activity against a wide spectrum of common respiratory pathogens, including multi-drug resistant strains.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing antimicrobial susceptibility, and provides visual representations of these methodologies.
Quantitative Assessment of In Vitro Activity
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, including strains with resistance to other antibiotics.
Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
| Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| All Isolates | 0.016 | 0.03 | ≤0.03 - 0.03 |
| Penicillin-Susceptible | - | 0.016 | - |
| Penicillin-Intermediate/Resistant | - | 0.03 | - |
| Ciprofloxacin-Resistant | - | - | 0.03 - 0.12 |
| Ofloxacin-Resistant | - | ≤0.5 | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple studies.[3][4][5][6]
This compound demonstrates exceptional potency against Streptococcus pneumoniae, including strains resistant to penicillin and other fluoroquinolones.[2][4] Notably, even for ciprofloxacin-resistant strains, the MIC₉₀ of this compound remains low, indicating its potential utility in treating infections caused by such resistant organisms.
Table 2: In Vitro Activity of this compound against Haemophilus influenzae
| Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| All Isolates | ≤0.008 | ≤0.008 - 0.06 | ≤0.004 - 0.25 |
| β-lactamase-negative | - | 0.008 | - |
| β-lactamase-positive | - | 0.008 | - |
| Quinolone-less susceptible | 0.25 | 1 | 0.016 - 2 |
Data compiled from multiple studies.[3][4][7][8][9][10]
This compound is highly active against Haemophilus influenzae, with very low MIC₉₀ values for both β-lactamase-positive and -negative strains.[7] While its activity is reduced against strains with existing quinolone resistance, it may still retain some efficacy.[7]
Table 3: In Vitro Activity of this compound against Moraxella catarrhalis
| Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| All Isolates | - | 0.008 - 0.015 | ≤0.06 |
| β-lactamase-positive | - | 0.008 | - |
Data compiled from multiple studies.[3][4][8][9][10]
This compound exhibits potent activity against Moraxella catarrhalis, with consistently low MIC₉₀ values.[3][4]
Experimental Protocols for Susceptibility Testing
The determination of in vitro antimicrobial activity is guided by standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14] The most common methods for determining the MIC of this compound against respiratory pathogens are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the organism.[15]
Quality Control
To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is essential.[15] This involves the regular testing of reference strains with known MIC values for the antimicrobial agents being evaluated. The obtained MIC values for the QC strains must fall within a predefined acceptable range for the test results to be considered valid.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in determining the in vitro susceptibility of respiratory pathogens to this compound.
Caption: Broth Microdilution Experimental Workflow.
References
- 1. This compound for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new, potent fluoroquinolone for the therapy of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of this compound and comparator compounds against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of this compound against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. Evaluation of in vitro susceptibility testing criteria for this compound when tested against Haemophilus influenzae strains with reduced susceptibility to ciprofloxacin and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative in vitro potency of this compound against European respiratory tract pathogens isolated in the Alexander Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities and Postantibiotic Effects of this compound Compared to Those of 11 Other Agents against Haemophilus influenzae and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacld.com [iacld.com]
- 12. darvashco.com [darvashco.com]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. goums.ac.ir [goums.ac.ir]
- 15. Development of this compound in vitro susceptibility test methods for gonococci including quality control guidelines. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Gemifloxacin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Gemifloxacin (B1671427), a fluoroquinolone antibacterial agent. The following sections detail key pharmacokinetic parameters in relevant animal models, outline common experimental methodologies, and visually represent the preclinical research workflow. This document is intended to serve as a valuable resource for professionals involved in drug development and translational sciences.
Introduction to this compound
This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species is crucial for predicting its pharmacokinetic profile and ensuring its safety and efficacy in humans.
Pharmacokinetics in Preclinical Models
The disposition and metabolic fate of this compound have been studied in several preclinical species, primarily rats and dogs, which are standard models for toxicological evaluation. The pharmacokinetic profiles of the (+) and (-) enantiomers of this compound, a racemic compound, have been found to be nearly identical in these species[2].
Pharmacokinetic Parameters in Rats
Studies in rats have demonstrated that this compound is rapidly absorbed after oral administration. The terminal phase elimination half-life is approximately 2 hours[2]. The oral bioavailability in rats has been reported to be variable, ranging from 11% to 42%[3].
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 16-160 mg/kg (solution) | Data not specified | [3] |
| Tmax (h) | Rapid absorption | N/A | |
| t1/2 (h) | ~2 | ~2 | [2] |
| Bioavailability (%) | 11 - 42 | N/A | [3] |
Note: Specific Cmax and AUC values for rats were not consistently available in the reviewed literature.
Pharmacokinetic Parameters in Dogs
In dogs, this compound is also rapidly absorbed following oral administration, with a terminal phase elimination half-life of approximately 5 hours[2]. The oral bioavailability in dogs has shown variability, ranging from 28% to 99% when administered as a powder in gelatin capsules[3].
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 8 mg/kg (capsule) | Data not specified | [3] |
| Tmax (h) | Rapid absorption | N/A | |
| t1/2 (h) | ~5 | ~5 | [2] |
| Bioavailability (%) | 28 - 99 | N/A | [3] |
Note: Specific Cmax and AUC values for dogs were not consistently available in the reviewed literature.
Pharmacokinetic Data in Monkeys
Despite extensive searches of publicly available literature and regulatory documents, specific quantitative preclinical pharmacokinetic data (Cmax, Tmax, AUC, and bioavailability) for this compound in monkey species, such as cynomolgus or rhesus monkeys, could not be located. While non-human primates are often used in preclinical drug development, detailed pharmacokinetic studies for this compound in these models do not appear to be published in the accessible domain.
Metabolism and Excretion
This compound undergoes limited metabolism in both rats and dogs[2]. The primary metabolites identified are the E-isomer and the acyl glucuronide of this compound in both species, with N-acetyl this compound also being a notable metabolite in rats[2]. All metabolites are considered minor.
The excretion of this compound and its metabolites occurs through both urinary and fecal routes. In rats, a higher proportion of the dose is eliminated in the urine (approximately 46%) compared to bile (around 12%). In dogs, elimination is more evenly distributed between urinary excretion, biliary secretion, and gastrointestinal secretion[2].
Experimental Protocols
The following sections detail the typical methodologies employed in preclinical pharmacokinetic studies of this compound.
Animal Models and Drug Administration
-
Species: Sprague-Dawley rats and Beagle dogs are commonly used.
-
Administration: For oral studies, this compound mesylate is often administered as a solution or in capsules. For intravenous studies, a sterile solution is administered, typically via a cannulated vein.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine and Feces Collection: Animals may be housed in metabolism cages to allow for the separate collection of urine and feces to determine excretion patterns.
Bioanalytical Methodology
The quantification of this compound in plasma and other biological matrices is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation using acetonitrile[4][5]. An internal standard, such as chloramphenicol, is often added prior to precipitation[4].
-
Chromatographic Separation: A C18 column is frequently used for separation with an isocratic mobile phase, often consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer[4][6].
-
Detection: Detection can be achieved using an ultraviolet (UV) detector or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS)[4][7]. The method should be validated for linearity, accuracy, precision, and stability as per regulatory guidelines[4].
Visualizing the Preclinical Pharmacokinetic Workflow
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.
The following diagram illustrates the logical relationship of key pharmacokinetic processes.
Conclusion
The preclinical pharmacokinetic profile of this compound in rats and dogs demonstrates rapid absorption and a moderate elimination half-life, supporting the potential for once-daily dosing. The compound undergoes limited metabolism, with excretion occurring via both renal and fecal routes. While robust data is available for rodent and canine models, a notable gap exists in the public domain regarding the quantitative pharmacokinetics of this compound in non-human primates. The experimental protocols outlined in this guide provide a foundation for conducting further preclinical evaluations. This comprehensive understanding of this compound's preclinical ADME properties is essential for its continued development and successful clinical application.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pharmacokinetics and Tolerability of this compound (SB-265805) after Administration of Single Oral Doses to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple-Dose Pharmacokinetics and Tolerability of this compound Administered Orally to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. efda.gov.et [efda.gov.et]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound - Wikipedia [en.wikipedia.org]
Gemifloxacin's Potent Activity Against the Atypical Bacterium Mycoplasma pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma pneumoniae is a significant causative agent of community-acquired respiratory tract infections, including tracheobronchitis and atypical pneumonia. Lacking a cell wall, this bacterium is intrinsically resistant to beta-lactam antibiotics, necessitating the use of alternative antimicrobial agents.[1][2][3] Macrolides have traditionally been the first-line treatment, but the emergence of macrolide-resistant strains worldwide poses a significant clinical challenge.[1][2][4] Fluoroquinolones, with their distinct mechanism of action, represent a crucial therapeutic alternative.[1][5] This technical guide provides an in-depth analysis of the in vitro activity of gemifloxacin (B1671427), a potent fluoroquinolone, against M. pneumoniae.
This compound demonstrates high potency against a wide spectrum of respiratory pathogens, including multi-drug resistant Streptococcus pneumoniae.[6][7] Its activity extends to atypical pathogens like Mycoplasma pneumoniae, making it a valuable agent in the context of respiratory infections.[8][9][10] This document summarizes key quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and visualizes the underlying mechanisms and workflows.
Quantitative Assessment of In Vitro Activity
The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, are standard metrics for this assessment.
Table 1: Comparative In Vitro Activity of this compound and Other Antimicrobials against Mycoplasma pneumoniae
| Antimicrobial Agent | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| This compound | 97 | ≤0.001 - 0.25 | - | 0.125 | [11] |
| This compound | 29 | 0.001 - 0.25 | - | - | [12][13] |
| Moxifloxacin (B1663623) | 105 | - | 0.15 | 0.3 | [5] |
| Gatifloxacin | 97 | - | - | 0.125 | [11] |
| Sparfloxacin | 97 | - | - | 0.25 | [11] |
| Levofloxacin (B1675101) | 97 | - | - | 1.0 | [11] |
| Ciprofloxacin | 97 | - | - | 4.0 | [11] |
| Doxycycline | 97 | - | - | 0.5 | [11] |
| Azithromycin | 97 | - | - | ≤0.001 | [11] |
| Clarithromycin | 97 | - | - | ≤0.001 | [11] |
| Erythromycin | 97 | - | - | ≤0.001 | [11] |
Data presented is a compilation from the cited studies. Direct comparison of absolute values across different studies should be done with caution due to potential variations in methodology and isolate populations.
As evidenced in the data, this compound exhibits potent in vitro activity against M. pneumoniae, with an MIC90 of 0.125 mg/L, which is comparable to other active fluoroquinolones like moxifloxacin and gatifloxacin.[11] Notably, it is significantly more active than older fluoroquinolones such as levofloxacin and ciprofloxacin.[11] While macrolides demonstrate lower MIC values against susceptible strains, the bactericidal nature of fluoroquinolones like this compound offers a therapeutic advantage.[2][11]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][8][9][14][15] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[14][15]
-
DNA Gyrase: This enzyme introduces negative supercoils into the DNA, which is a necessary step for the initiation of replication and transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating the interlinked daughter DNA molecules following replication, allowing for their segregation into daughter cells.[14][15]
This compound binds to the complex of these enzymes and DNA, stabilizing it and leading to breaks in the bacterial chromosome, which ultimately results in cell death.[14] This dual-targeting mechanism contributes to its potent activity and may lower the potential for the development of resistance.
Experimental Protocols: In Vitro Susceptibility Testing
Standardized methods are crucial for the accurate and reproducible determination of antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for testing human mycoplasmas.[16][17][18] The broth microdilution method is a commonly used and recommended technique.[19][20]
Protocol: Broth Microdilution MIC Assay for M. pneumoniae
This protocol is synthesized from established methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycoplasma pneumoniae.[16][19][20][21]
1. Media and Reagents Preparation:
-
SP4 Broth: This specialized medium is required for the cultivation of M. pneumoniae.[16][22][23] Its composition includes beef heart infusion, peptone, and is supplemented with fetal bovine serum and yeast extract to meet the fastidious nutritional requirements of the organism.[22][24][25] Glucose is added as a carbohydrate source, and phenol (B47542) red is included as a pH indicator.[22][24]
-
Antimicrobial Stock Solutions: Prepare a stock solution of this compound in a suitable solvent at a high concentration. Further dilutions will be made in SP4 broth.
2. Inoculum Preparation:
-
Culture a reference strain (e.g., ATCC 29342) or clinical isolates of M. pneumoniae in SP4 broth until the color of the medium changes from red to yellow, indicating active growth and glucose metabolism.[22][24]
-
Dilute the actively growing culture in fresh SP4 broth to achieve a final concentration of approximately 10^4 to 10^5 color changing units (CCU) per mL. The exact inoculum size should be standardized according to CLSI guidelines.
3. Assay Procedure:
-
Perform serial twofold dilutions of the this compound stock solution in SP4 broth in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Add 100 µL of the prepared M. pneumoniae inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) on each plate.
-
Seal the plates to prevent evaporation and incubate at 37°C in an ambient atmosphere.
4. MIC Determination:
-
Incubate the plates until the growth control well shows a distinct color change (red to yellow). This typically takes 3 to 20 days depending on the strain.[25]
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the color change of the medium.
Mycoplasma pneumoniae Pathogenesis and Therapeutic Implications
M. pneumoniae infection is a complex process involving adhesion to respiratory epithelial cells, subsequent host cell damage, and modulation of the host immune response.[26][27][28][29] Adhesion is a critical first step, mediated by a specialized attachment organelle.[26][28] Following attachment, the bacterium can cause direct cytotoxicity through the production of reactive oxygen species and the release of toxins like the Community Acquired Respiratory Distress Syndrome (CARDS) toxin.[26][27] The host inflammatory response, while crucial for clearing the infection, also contributes significantly to the pathology of the disease.[26][28]
This compound's ability to efficiently kill the bacteria interrupts this pathogenic cascade at its root by eliminating the causative agent. Its bactericidal activity is a key advantage, particularly in severe infections or in immunocompromised patients where a rapid reduction in bacterial load is desirable.
Conclusion
This compound exhibits potent in vitro activity against Mycoplasma pneumoniae, with MIC values that are comparable or superior to those of other respiratory fluoroquinolones. Its established mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a strong rationale for its use, particularly in the context of rising macrolide resistance. The standardized methodologies for susceptibility testing outlined in this guide are essential for the ongoing surveillance of its effectiveness and for guiding appropriate clinical use. The bactericidal nature of this compound makes it a valuable therapeutic option for effectively eradicating M. pneumoniae and interrupting the pathogenic processes that lead to respiratory disease. Continued research and surveillance are paramount to preserving the utility of this important antimicrobial agent.
References
- 1. Mycoplasma pneumoniae: susceptibility and resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment [frontiersin.org]
- 4. Clinical Care of Mycoplasma pneumoniae Infection | M. pneumoniae | CDC [cdc.gov]
- 5. In Vitro Activities of Moxifloxacin and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of this compound and comparator compounds against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory and bactericidal activities of this compound and other antimicrobials against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro activity of this compound (SB 265805; LB20304a) against human mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]
- 15. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 18. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 19. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. bioactiva.com [bioactiva.com]
- 26. Insight into the Pathogenic Mechanism of Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Insights into the pathogenesis of Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Gemifloxacin Formulations for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of gemifloxacin (B1671427) formulations for oral and intravenous administration in preclinical animal studies. The information is intended to guide researchers in achieving consistent and reliable results in pharmacokinetic, pharmacodynamic, and toxicological evaluations.
Introduction to this compound
This compound is a synthetic broad-spectrum fluoroquinolone antibacterial agent.[1] It is commercially available as this compound mesylate, the salt form used in the oral tablet FACTIVE®.[2] For in vivo animal studies, particularly in early-stage research, liquid formulations are often preferred over solid dosage forms to ensure accurate and convenient dosing. This compound is freely soluble at a neutral pH.[2]
Data Presentation: Physicochemical and Pharmacokinetic Parameters
A summary of key physicochemical and pharmacokinetic parameters of this compound is presented below to aid in study design and formulation selection.
Table 1: Physicochemical Properties of this compound Mesylate
| Property | Value | Reference |
| Form | White to light brown solid | [3] |
| Solubility | Freely soluble at neutral pH | [2] |
| Molecular Weight | 485.49 g/mol | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Animals
| Species | Route | Dose | T1/2 (h) | Cmax | AUC | Bioavailability (%) | Reference |
| Rat | Oral | Not Specified | ~2 | Not Specified | Not Specified | Not Specified | [4] |
| Rat | IV | Not Specified | ~2 | Not Specified | Not Specified | Not Specified | [4] |
| Dog | Oral | Not Specified | ~5 | Not Specified | Not Specified | Not Specified | [4] |
| Dog | IV | Not Specified | ~5 | Not Specified | Not Specified | Not Specified | [4] |
| Layer Birds | Oral | 10 mg/kg | 2.35 ± 0.03 | 181.71 ± 3.80 ng/mL | 870.18 ± 14.81 ng·h/mL | 15.50 ± 0.90 | [5] |
| Layer Birds | IV | 10 mg/kg | 2.50 ± 0.04 | Not Applicable | 4927.69 ± 67.55 ng·h/mL | Not Applicable | [5] |
Note: Detailed Cmax and AUC values for rat and dog studies were not available in the provided search results. T1/2 represents the terminal phase elimination half-life.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing oral and intravenous formulations of this compound for use in animal studies.
Protocol for Preparation of this compound Oral Suspension (1% HPMC)
This protocol is based on the use of 1% hydroxypropyl methylcellulose (B11928114) (HPMC) as a suspending vehicle, a common practice in preclinical oral gavage studies.[6]
Materials:
-
This compound mesylate powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Purified water (e.g., Milli-Q or equivalent)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Prepare the 1% HPMC Vehicle:
-
Weigh the required amount of HPMC powder.
-
Heat approximately one-third of the total required volume of purified water to 60-70°C.
-
Slowly add the HPMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once the HPMC is dispersed, add the remaining volume of cold purified water and continue to stir until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Calculate and weigh the required amount of this compound mesylate powder based on the desired final concentration and the total volume of the suspension.
-
Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve dispersion.
-
Add a small volume of the 1% HPMC vehicle to the mortar to form a smooth paste.
-
Gradually add the remaining 1% HPMC vehicle to the paste while stirring continuously.
-
Transfer the suspension to a volumetric flask and rinse the mortar with the vehicle to ensure complete transfer of the drug.
-
Make up the final volume with the 1% HPMC vehicle.
-
Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Note: The stability of the formulation should be assessed if it is to be stored before use. It is recommended to prepare the suspension fresh daily.
Protocol for Preparation of this compound Intravenous Solution
This protocol outlines the preparation of a sterile, isotonic solution of this compound for intravenous administration. As specific published formulations for preclinical IV use were not identified, this protocol is based on general principles for preparing parenteral solutions.
Materials:
-
This compound mesylate powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
-
Laminar flow hood or aseptic environment
-
Analytical balance
-
pH meter
Procedure:
-
Reconstitution of this compound:
-
All procedures should be performed in a laminar flow hood using aseptic techniques.
-
Calculate and weigh the required amount of this compound mesylate powder.
-
Dissolve the powder in a minimal amount of Sterile Water for Injection. This compound solubility is pH-dependent, and sterile WFI provides a neutral vehicle for initial dissolution.
-
-
Dilution to Final Concentration:
-
Once dissolved, dilute the this compound solution to the final desired concentration using sterile 0.9% Sodium Chloride (Normal Saline). This will ensure the final formulation is isotonic.
-
Gently mix the solution to ensure uniformity.
-
-
pH Adjustment (if necessary):
-
Measure the pH of the final solution. The ideal pH for intravenous injection is close to physiological pH (7.4).
-
If necessary, adjust the pH using sterile, dilute solutions of hydrochloric acid or sodium hydroxide. However, for most preclinical studies, if the initial pH is within a tolerable range (typically 5-9), adjustment may not be required.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile final vial. This step removes any potential microbial contamination.
-
-
Quality Control:
-
Visually inspect the final solution for any particulate matter.
-
If possible, perform a sterility test on a sample of the formulation.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the preparation of this compound formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. WO2021133279A1 - A solid oral pharmaceutical this compound mesylate composition with improved release pattern and disintegration mechanism - Google Patents [patents.google.com]
- 3. This compound | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The disposition of this compound, a new fluoroquinolone antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Evaluating Gemifloxacin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cytotoxic effects of Gemifloxacin, a broad-spectrum fluoroquinolone antibiotic, on various cell lines. The methodologies described herein are essential for preclinical safety and efficacy evaluation in drug development and cancer research.
Introduction
This compound is a synthetic fluoroquinolone antibacterial agent that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][2] Beyond its antibacterial properties, emerging evidence suggests that this compound and other fluoroquinolones may possess anti-inflammatory and anticancer activities.[3] Some studies indicate that these compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[3] Therefore, robust and reproducible methods to evaluate the cytotoxicity of this compound are critical for exploring its therapeutic potential beyond antimicrobial applications.
This document outlines key cell-based assays to quantify this compound-induced cytotoxicity, including assessments of cell viability, membrane integrity, and apoptosis.
Data Presentation
The following tables summarize quantitative data from studies evaluating the cytotoxic effects of this compound and other representative fluoroquinolones.
Table 1: MTT Assay - IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) |
| MCF7 | Breast Carcinoma | 48 | >500 |
| HCT116 | Colon Carcinoma | 48 | >500 |
| HEPG2 | Liver Carcinoma | 48 | >500 |
Data from a study evaluating this compound and its silver(I) complexes. The high IC50 values suggest low cytotoxic activity of this compound alone in these cell lines under the tested conditions.
Table 2: LDH Release Assay - Representative Data for Cytotoxicity Assessment
| Treatment | Concentration (µM) | % Cytotoxicity (LDH Release) |
| Vehicle Control | - | 5.2 ± 1.1 |
| Cytotoxic Agent X | 10 | 25.8 ± 2.5 |
| Cytotoxic Agent X | 50 | 68.3 ± 4.2 |
| Cytotoxic Agent X | 100 | 89.7 ± 3.8 |
Note: This table presents representative data for an LDH assay to illustrate data structure. Specific quantitative data for this compound-induced LDH release was not available in the searched literature.
Table 3: Annexin V/PI Apoptosis Assay - Representative Data for Levofloxacin in Rat Annulus Fibrosus Cells
| Treatment | Concentration (µg/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.1 ± 1.2 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Levofloxacin | 30 | 85.3 ± 2.1 | 8.9 ± 1.3 | 5.8 ± 0.9 |
| Levofloxacin | 60 | 72.4 ± 3.5 | 15.2 ± 2.2 | 12.4 ± 1.8 |
| Levofloxacin | 90 | 58.9 ± 4.2 | 25.7 ± 3.1 | 15.4 ± 2.5 |
Note: This table presents representative data from a study on Levofloxacin, another fluoroquinolone, to demonstrate the expected output of an Annexin V/PI assay.[4]
Table 4: Caspase-3 Activity Assay - Representative Data for a Ciprofloxacin (B1669076) Derivative
| Cell Line | Treatment | Incubation Time (h) | Fold Increase in Caspase-3 Activity |
| K562 | Ciprofloxacin Derivative (IC50) | 72 | 2.15 |
| KG1a | Ciprofloxacin Derivative (IC50) | 72 | 1.41 |
Note: This table presents representative data from a study on a ciprofloxacin derivative to illustrate the expected output of a caspase-3 activity assay.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound stock solution
-
Target cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7]
Materials:
-
This compound stock solution
-
Target cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.[8]
Materials:
-
This compound stock solution
-
Target cell line(s)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat cells with different concentrations of this compound for the desired duration.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish cell populations based on FITC and PI fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Target cell line(s)
-
Complete cell culture medium
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the kit's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
General experimental workflow for assessing this compound cytotoxicity.
Signaling Pathway
This compound's inhibition of the NF-κB signaling pathway.
References
- 1. promega.com [promega.com]
- 2. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Gemifloxacin's Effect on Bacterial Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemifloxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for DNA replication, transcription, repair, and recombination.[5][6] By targeting these enzymes, this compound effectively blocks bacterial DNA synthesis, leading to cell cycle arrest and ultimately, cell death.[1][5] This application note provides a detailed protocol for analyzing the effects of this compound on the bacterial cell cycle using flow cytometry, a powerful technique for high-throughput analysis of single cells.[7][8]
Flow cytometry allows for the rapid quantification of cellular DNA content, enabling the characterization of cell cycle distribution within a bacterial population.[9][10][11] By staining bacterial cells with a fluorescent DNA-binding dye, such as Propidium Iodide (PI) or SYTOX Green, one can distinguish between different phases of the cell cycle (G1, S, and G2/M) based on the fluorescence intensity, which is proportional to the DNA content.[1][12] This methodology provides valuable insights into the mechanism of action of antibacterial agents like this compound and can be a critical tool in drug discovery and development.
Principle of the Assay
This protocol utilizes flow cytometry to analyze the DNA content of bacteria treated with this compound. Bacterial cells are first cultured and exposed to varying concentrations of the antibiotic. Following treatment, the cells are fixed to preserve their cellular integrity and permeabilized to allow the entry of a fluorescent DNA intercalating dye. The stained cells are then analyzed on a flow cytometer. The resulting data, presented as a histogram of fluorescence intensity, reveals the distribution of the bacterial population across the different phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of DNA synthesis inhibition, a hallmark of fluoroquinolone activity.
Materials and Reagents
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
This compound mesylate salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative: 70% ethanol (B145695), ice-cold
-
DNA staining solution:
-
Propidium Iodide (PI) staining solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
SYTOX Green staining solution: 1 µM SYTOX Green in 50 mM Tris-HCl, pH 7.5.
-
-
Flow cytometer equipped with a 488 nm laser
-
Microcentrifuge
-
Vortex mixer
-
Incubator
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of this compound's Effect on Escherichia coli Cell Cycle
1. Bacterial Culture and Treatment: a. Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking. b. The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6). c. Aliquot the bacterial culture into separate tubes and add this compound at final concentrations of 0x (control), 0.5x, 1x, and 2x the Minimum Inhibitory Concentration (MIC). d. Incubate the treated cultures for 4 hours at 37°C with shaking.
2. Cell Fixation: a. After incubation, harvest 1 mL of each bacterial culture by centrifugation at 5,000 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. c. Centrifuge again at 5,000 x g for 5 minutes and discard the supernatant. d. Resuspend the pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while vortexing to prevent clumping. e. Incubate the cells on ice for at least 1 hour for fixation. Fixed cells can be stored at -20°C for several weeks.
3. DNA Staining with Propidium Iodide (PI): a. Centrifuge the fixed cells at 5,000 x g for 10 minutes. b. Carefully decant the ethanol and wash the cell pellet twice with 1 mL of PBS. c. Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). d. Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis: a. Analyze the stained samples on a flow cytometer using a 488 nm excitation laser. b. Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm). c. Acquire data for at least 10,000 events per sample. d. Analyze the data using appropriate software to generate DNA content histograms and quantify the percentage of cells in each cell cycle phase.
Protocol 2: Flow Cytometry Analysis of this compound's Effect on Staphylococcus aureus Cell Cycle
1. Bacterial Culture and Treatment: a. Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking. b. Dilute the overnight culture 1:100 into fresh, pre-warmed TSB and grow to mid-log phase (OD600 ≈ 0.5-0.7). c. Treat the cultures with this compound at 0x (control), 0.5x, 1x, and 2x MIC for 4 hours at 37°C with shaking.
2. Cell Fixation: a. Harvest and wash the cells as described in Protocol 1 (steps 2a-2c). b. Fix the cells in ice-cold 70% ethanol as described in Protocol 1 (steps 2d-2e).
3. DNA Staining with SYTOX Green: a. Centrifuge the fixed cells and wash twice with 50 mM Tris-HCl, pH 7.5. b. Resuspend the cell pellet in 1 mL of SYTOX Green staining solution (1 µM SYTOX Green in 50 mM Tris-HCl, pH 7.5). c. Incubate in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer with a 488 nm excitation laser. b. Collect the green fluorescence emission (typically around 523 nm). c. Acquire and analyze the data as described in Protocol 1 (steps 4c-4d).
Data Presentation
The following data is illustrative and represents expected outcomes based on the known mechanism of action of this compound.
Table 1: Effect of this compound on the Cell Cycle Distribution of E. coli after 4 hours of Treatment.
| This compound Concentration (x MIC) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| 0.5 | 30.5 ± 2.8 | 25.1 ± 2.2 | 44.4 ± 3.5 |
| 1 | 15.7 ± 1.9 | 18.3 ± 1.7 | 66.0 ± 4.1 |
| 2 | 8.9 ± 1.2 | 10.5 ± 1.4 | 80.6 ± 5.3 |
Table 2: Time-Course Effect of this compound (at 1x MIC) on the Cell Cycle Distribution of S. aureus.
| Incubation Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 50.1 ± 4.2 | 32.5 ± 3.0 | 17.4 ± 2.1 |
| 1 | 42.3 ± 3.5 | 28.9 ± 2.8 | 28.8 ± 3.1 |
| 2 | 31.6 ± 2.9 | 22.7 ± 2.4 | 45.7 ± 3.9 |
| 4 | 18.4 ± 2.1 | 15.2 ± 1.9 | 66.4 ± 4.7 |
Visualizations
Caption: Mechanism of this compound action on bacterial cell cycle.
Caption: Experimental workflow for flow cytometry analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV in G1 peak | Cell clumping | Gently vortex during fixation and staining. Filter samples through a 40 µm mesh before analysis. |
| Debris | Set an appropriate forward scatter (FSC) threshold to exclude debris. | |
| Low fluorescence signal | Incomplete staining | Ensure adequate permeabilization during fixation. Optimize staining time and dye concentration. |
| Low laser power | Check flow cytometer settings and laser alignment. | |
| No distinct G1 and G2/M peaks | RNase A not effective (for PI staining) | Ensure RNase A is active and incubation is sufficient to degrade RNA. |
| Asynchronous culture | Ensure bacteria are in the logarithmic growth phase before treatment. | |
| High background fluorescence | Autofluorescence | Run an unstained control to determine the level of autofluorescence. |
| Excess dye | Wash cells thoroughly after staining. |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on the bacterial cell cycle. By employing flow cytometry, researchers can obtain quantitative data on cell cycle distribution, offering valuable insights into the dose-dependent and time-course effects of this antibiotic. The expected accumulation of cells in the G2/M phase following this compound treatment is consistent with its known mechanism of inhibiting DNA synthesis. This methodology is a powerful tool for the preclinical evaluation of novel antimicrobial agents and for furthering our understanding of antibiotic-bacterium interactions.
References
- 1. Intracellular Penetration and Activity of this compound in Human Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin-induced G2 arrest and apoptosis in TK6 lymphoblastoid cells is not dependent on DNA double-strand break formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin-induced G2 arrest and apoptosis in TK6 lymphoblastoid cells is not dependent on DNA double-strand break formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gemifloxacin Resistance in Streptococcus pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Streptococcus pneumoniae resistance to gemifloxacin (B1671427). This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Streptococcus pneumoniae?
A1: this compound resistance in S. pneumoniae primarily arises from a combination of two mechanisms:
-
Target-site mutations: Stepwise mutations occur in the Quinolone Resistance-Determining Regions (QRDRs) of genes encoding the drug's primary targets. For this compound, the initial mutation is typically in the gyrA gene (encoding DNA gyrase), which is a departure from other fluoroquinolones that often select for parC (encoding topoisomerase IV) mutations first.[1][2] Subsequent mutations in parC can lead to higher levels of resistance.[3] Mutations in gyrB and parE have also been documented in highly resistant strains.[4][5]
-
Active Efflux Pumps: Overexpression of efflux pumps, such as PmrA, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[3][6] Evidence also suggests the involvement of efflux systems other than PmrA.[6] This mechanism often contributes to low-level resistance and can act synergistically with target-site mutations.[7]
Q2: How does the resistance profile of this compound differ from that of other fluoroquinolones like ciprofloxacin (B1669076) or levofloxacin?
A2: this compound is distinct in that it is a "dual-targeting" quinolone, potently inhibiting both DNA gyrase and topoisomerase IV. Resistance to this compound typically emerges through an initial mutation in gyrA at a lower rate than the parC mutations selected by ciprofloxacin.[1] Consequently, this compound often retains potent activity against strains that have developed resistance to other fluoroquinolones via parC mutations alone.[4][5] Strains highly resistant to ciprofloxacin (MICs up to 64 µg/ml) have been shown to remain susceptible to this compound (MICs of 0.03 to 0.12 µg/ml).[4][5]
Q3: What is the role of efflux pump inhibitors (EPIs) in overcoming this compound resistance?
A3: Efflux pump inhibitors, such as reserpine (B192253), can be used experimentally to reverse resistance mediated by efflux pumps. By blocking the pump, EPIs increase the intracellular concentration of this compound, which can restore its activity. A two- to eight-fold reduction in the ciprofloxacin MIC in the presence of reserpine is indicative of an active efflux mechanism.[4] While EPIs are valuable research tools for confirming efflux-mediated resistance, their clinical application is currently limited by toxicity concerns.
Q4: Are combination therapies effective against this compound-resistant S. pneumoniae?
A4: Yes, combination therapy is a recommended strategy, particularly for severe or drug-resistant pneumococcal infections.[8][9] Combining a respiratory fluoroquinolone like this compound with a β-lactam (e.g., high-dose amoxicillin (B794) or ceftriaxone) can provide synergistic or additive effects and may help prevent the emergence of resistance.[9][10] This approach ensures coverage against pathogens with different resistance profiles.
Troubleshooting Experimental Issues
Problem 1: My S. pneumoniae isolates show unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound in my broth microdilution assay.
-
Possible Cause 1: Target Site Mutations. The isolates may have acquired mutations in the QRDRs of gyrA and/or parC. High-level resistance is often associated with dual mutations in both genes.[11]
-
Troubleshooting Step: Perform PCR amplification and DNA sequencing of the QRDRs of gyrA and parC. Compare the sequences to a susceptible reference strain (e.g., ATCC 49619) to identify known resistance-conferring mutations (e.g., S81F/Y in GyrA or S79F/Y in ParC).[12]
-
-
Possible Cause 2: Efflux Pump Overexpression. The isolates may be overexpressing an efflux pump that is actively removing the antibiotic.
-
Possible Cause 3: Experimental Error. Inoculum size, media composition, and incubation conditions can all affect MIC results.
-
Troubleshooting Step: Verify your protocol against CLSI or EUCAST standards. Ensure the inoculum is standardized to ~5 x 10^5 CFU/ml.[3] Use a susceptible quality control strain in every assay to validate your results.
-
Problem 2: I am unable to select for high-level this compound-resistant mutants in the lab.
-
Possible Cause 1: Low Mutation Frequency. The spontaneous mutation rate for this compound resistance is very low, particularly for the initial gyrA mutation (reported as low as 1.6 x 10^-11).[1]
-
Troubleshooting Step: Use a large initial inoculum (≥10^9 CFU) for selection experiments on agar (B569324) plates containing this compound at 2x to 4x the baseline MIC.[3] Consider a multi-step selection process, where first-step mutants are isolated and then subjected to higher drug concentrations to select for second-step mutations.
-
-
Possible Cause 2: Fitness Cost of Mutations. Resistance mutations can sometimes impose a biological fitness cost on the bacteria, making them grow slower or less robustly, which can hinder their selection in vitro.
-
Troubleshooting Step: Extend the incubation period for your selection plates up to 48-72 hours.[14] Also, consider performing selection in a liquid medium with gradually increasing concentrations of this compound to allow for adaptation.
-
Problem 3: My efflux pump inhibitor assay with reserpine is showing inconsistent results.
-
Possible Cause 1: Reserpine Concentration. The optimal concentration of reserpine can be strain-dependent and may be toxic or ineffective if too high or too low.
-
Troubleshooting Step: Perform a dose-response experiment to determine the highest non-inhibitory concentration of reserpine for your specific strains before using it in MIC assays.
-
-
Possible Cause 2: Reserpine-Insensitive Efflux Pump. The strain may possess an efflux pump that is not inhibited by reserpine. S. pneumoniae is known to have multiple efflux systems.[6]
-
Troubleshooting Step: If sequencing confirms no target-site mutations and reserpine has no effect, consider testing other EPIs. Alternatively, perform an ethidium (B1194527) bromide accumulation/efflux assay to confirm the efflux phenotype directly.
-
Data Presentation
Table 1: this compound MICs against S. pneumoniae with Different Resistance Mechanisms
| Strain Type | Resistance Mechanism(s) | This compound MIC Range (µg/mL) | Ciprofloxacin MIC Range (µg/mL) | Reference(s) |
| Wild-Type (Susceptible) | None | 0.016 - 0.06 | 1 - 2 | [15][16] |
| Efflux Pump Overexpression | Efflux pump (e.g., PmrA) | 0.06 - 0.12 | 2 - 8 | [4][17] |
| First-Step Mutant | Single parC mutation | 0.06 - 0.12 | 4 - 16 | [17] |
| First-Step Mutant | Single gyrA mutation | 0.12 - 0.25 | 2 - 8 | [11] |
| Second-Step Mutant | parC + gyrA mutations | 0.25 - >1.0 | 16 - >64 | [11][17] |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
-
Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood in a 96-well microtiter plate.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the microtiter plates and incubate at 35°C in 5% CO₂ for 20-24 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Include a growth control (no antibiotic) and a sterility control (no bacteria).
Protocol: QRDR Sequencing for Mutation Analysis
-
DNA Extraction: Extract genomic DNA from an overnight culture of the S. pneumoniae isolate.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using previously published and validated primers.
-
Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing: Send the purified products for Sanger sequencing.
-
Analysis: Align the resulting DNA sequences with the corresponding sequence from a known susceptible reference strain (e.g., S. pneumoniae ATCC 49619) to identify nucleotide changes and predict amino acid substitutions.
Protocol: Ethidium Bromide (EtBr) Efflux Assay
This assay qualitatively assesses efflux pump activity.
-
Loading: Harvest mid-log phase bacteria, wash, and resuspend in a buffer (e.g., PBS) containing a low concentration of EtBr (1-2 µg/mL). Incubate for a set time to allow EtBr to accumulate.
-
Efflux Induction: Add an energy source (e.g., glucose) to energize the efflux pumps.
-
Measurement: Monitor the fluorescence of the bacterial suspension over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr from the cells.
-
Inhibition: Repeat the assay in the presence of an EPI (e.g., reserpine). Inhibition of the fluorescence decrease compared to the untreated control confirms the presence of an active efflux system.
Visualizations
Caption: Core mechanism of this compound action and resistance in S. pneumoniae.
Caption: Logical workflow for troubleshooting unexpected this compound resistance.
Caption: Experimental workflow for testing a potential resistance-reversing agent.
References
- 1. Fluoroquinolone resistance in Streptococcus pneumoniae: evidence that gyrA mutations arise at a lower rate and that mutation in gyrA or parC predisposes to further mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, this compound, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae Displaying Topoisomerase- and Efflux-Mediated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound against penicillin- and ciprofloxacin-resistant Streptococcus pneumoniae displaying topoisomerase- and efflux-mediated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combination antibiotic therapy for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Activity of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Quinolone Efflux Pumps Play a Central Role in Emergence of Fluoroquinolone Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and this compound against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of this compound against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Fluoroquinolone Resistance Is an Important Factor in Determining the Antimicrobial Effect of this compound against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gemifloxacin-Induced Phototoxicity in Experimental Setups
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the management of Gemifloxacin-induced phototoxicity in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental evaluation of this compound-induced phototoxicity.
| Problem | Potential Cause(s) | Recommended Solutions |
| High cell death in dark control (no UVA) groups. | 1. This compound (B1671427) Cytotoxicity: The concentrations of this compound used may be cytotoxic even without light activation. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. 3. Contamination: Microbial contamination of cell cultures. | 1. Perform a standard cytotoxicity assay (e.g., MTT, NRU) with this compound in the dark to determine its intrinsic IC50 value. Adjust experimental concentrations to be non-toxic or minimally toxic in the absence of light. 2. Ensure the final concentration of the solvent in the culture medium is below its toxic threshold (typically <0.5% for DMSO). Run a solvent-only control. 3. Regularly check cultures for signs of contamination and practice good aseptic technique. |
| Inconsistent or non-reproducible phototoxicity results. | 1. Light Source Variability: Inconsistent UVA dose delivery due to lamp aging, improper calibration, or fluctuations in power output. 2. Drug Solution Instability: this compound may degrade in solution, especially when exposed to ambient light over time. 3. Cellular Variability: Using cells at different passage numbers or confluency levels. | 1. Calibrate the UVA light source with a radiometer before each experiment to ensure a consistent dose (e.g., J/cm²). 2. Prepare fresh this compound solutions for each experiment and protect them from light.[1] 3. Use cells within a consistent and defined passage number range. Seed cells to achieve a consistent confluency (e.g., 50-70%) at the time of the experiment. |
| No observable phototoxicity, even at high this compound concentrations and UVA doses. | 1. Suboptimal UVA Wavelength: The spectral output of the light source may not overlap with the absorption spectrum of this compound. 2. Insufficient Drug Uptake: The incubation time with this compound may be too short for sufficient cellular accumulation. 3. Assay Insensitivity: The chosen endpoint (e.g., cell viability) may not be sensitive enough to detect subtle phototoxic effects. | 1. Use a light source that emits in the UVA range (320-400 nm), where most fluoroquinolones exhibit absorbance.[2] 2. Increase the pre-incubation time with this compound (e.g., from 1 hour to 24 hours) to allow for greater cellular uptake. 3. Consider more sensitive assays, such as measuring reactive oxygen species (ROS) production (e.g., using DCFH-DA) or assessing DNA damage (e.g., Comet assay). |
| High background in ROS detection assays. | 1. Phenol (B47542) Red Interference: Phenol red in the culture medium can act as a photosensitizer and generate ROS upon light exposure. 2. Autofluorescence: Cells or the drug itself may exhibit autofluorescence at the wavelengths used for ROS detection. | 1. Use phenol red-free medium during the experiment.[2] 2. Include appropriate controls: cells only, cells + UVA, cells + drug (no UVA), and drug only + UVA to assess background fluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced phototoxicity?
A1: this compound-induced phototoxicity is a non-immunological reaction that occurs when the drug absorbs energy from light, primarily in the UVA spectrum (320-400 nm). This absorption elevates the this compound molecule to an excited state. The excited molecule then transfers this energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death.
Q2: How does the phototoxic potential of this compound compare to other fluoroquinolones?
A2: The phototoxic potential of fluoroquinolones varies significantly based on their chemical structure. Generally, this compound is considered to have a low to mild phototoxic potential, similar to that of Ciprofloxacin (B1669076).[3] Fluoroquinolones with a halogen at the C-8 position (like Lomefloxacin) tend to be the most phototoxic, while those with a methoxy (B1213986) group at this position are among the least.[4]
Q3: What are the standard in vitro models for assessing this compound phototoxicity?
A3: The most widely accepted and validated in vitro model is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as outlined in the OECD Test Guideline 432. This assay uses a mouse fibroblast cell line (Balb/c 3T3) and measures cytotoxicity by comparing the concentration-response curves of the drug in the presence and absence of a non-cytotoxic dose of UVA light. Other cell lines, such as human keratinocytes (HaCaT), are also used.
Q4: Can antioxidants be used to mitigate this compound-induced phototoxicity in my experiments?
A4: Yes, antioxidants can effectively reduce phototoxicity by scavenging the ROS that mediate the cellular damage. Commonly used antioxidants in experimental settings include N-acetylcysteine (NAC) and ascorbic acid (Vitamin C). For instance, ascorbic acid at concentrations around 500 µM has been shown to reduce phototoxicity in live-cell imaging without being cytotoxic itself.[5][6] It is crucial to determine the non-toxic concentration of any antioxidant in your specific cell model before using it to mitigate phototoxicity.
Q5: What are the key signaling pathways involved in this compound-induced phototoxicity?
A5: The primary trigger is the generation of ROS. This oxidative stress can activate various downstream signaling pathways. A key pathway implicated in cellular stress responses is the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, the p38 MAPK pathway is often activated by oxidative stress and can lead to the initiation of apoptosis (programmed cell death) through the activation of caspases.[7]
Quantitative Data Summary
The following tables summarize quantitative data related to the phototoxicity of this compound and other fluoroquinolones.
Table 1: In Vivo Phototoxic Potential of this compound and Ciprofloxacin in Humans
| Compound | Dose | Mean Phototoxic Index (PI) | Wavelength for Abnormal Response |
| This compound | 160 mg o.d. | Similar to Placebo | - |
| This compound | 320 mg o.d. | 1.00 - 2.19 | 335-365 nm (UVA) |
| Ciprofloxacin | 500 mg b.d. | 0.97 - 2.23 | 335-365 nm (UVA) |
| Placebo | b.d. | ~1.0 | - |
| Phototoxic Index (PI) is the ratio of the minimal erythemal dose at baseline compared to that after 7 days of dosing. Data from a study in healthy volunteers.[3] |
Table 2: Comparative In Vitro Antibacterial Activity (MIC90) of this compound
| Organism | This compound (mg/L) | Ciprofloxacin (mg/L) | Levofloxacin (mg/L) |
| Streptococcus pneumoniae | 0.03 - 0.25 | >4 | 1 |
| Staphylococcus aureus (MSSA) | ≤0.03 | 0.5 | 0.5 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | 0.06 |
| Klebsiella pneumoniae | 0.12 | 0.25 | 0.5 |
| *MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[8] |
Experimental Protocols
Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (adapted from OECD TG 432)
This protocol outlines the key steps for assessing the phototoxic potential of this compound.
-
Cell Culture:
-
Culture Balb/c 3T3 fibroblasts in appropriate medium (e.g., DMEM with 10% FBS).
-
Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours until they form a semi-confluent monolayer.
-
-
Drug Treatment:
-
Prepare a range of this compound concentrations (e.g., 8 serial dilutions) in a suitable buffer (e.g., Earle's Balanced Salt Solution - EBSS). Include a solvent control.
-
Wash the cells with buffer and then add 100 µL of the appropriate this compound solution or control to each well.
-
Incubate the plates in the dark for 60 minutes at 37°C.
-
-
UVA Irradiation:
-
One plate will be the "dark control" (-UVA) and the other will be irradiated (+UVA).
-
Expose the +UVA plate to a calibrated UVA light source to deliver a non-cytotoxic dose (typically 5 J/cm²). The -UVA plate should be kept in the dark for the same duration.
-
-
Post-Incubation and Neutral Red Uptake:
-
After irradiation, wash the cells and replace the treatment solution with fresh culture medium.
-
Incubate the plates for another 24 hours.
-
Wash the cells and incubate with a medium containing Neutral Red (e.g., 50 µg/mL) for 3 hours.
-
Wash the cells and add a Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid).
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability for each concentration relative to the solvent control.
-
Determine the IC50 value (concentration causing 50% reduction in viability) for both the -UVA and +UVA conditions.
-
Calculate the Photo Irritation Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA).
-
A PIF > 5 is generally considered indicative of phototoxic potential.
-
Visualizations
Diagram 1: Experimental Workflow for In Vitro Phototoxicity Assessment
Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.
Diagram 2: Signaling Pathway of this compound-Induced Phototoxicity
Caption: Proposed signaling cascade for this compound-induced phototoxicity.
Diagram 3: Troubleshooting Logic for Phototoxicity Assays
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of phototoxic potential of this compound in healthy volunteers compared with ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activities of five quinolone antibiotics, including this compound, against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Gemifloxacin Animal Model Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal model experiments involving Gemifloxacin (B1671427).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3] By inhibiting these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, leading to single- and double-strand DNA breaks and ultimately cell death.[3] This DNA damage can also induce the bacterial SOS response, a DNA repair mechanism.[2][5][6][7][8]
Q2: What are the most common animal models used for this compound efficacy studies?
Based on published literature, common animal models for evaluating the in vivo efficacy of this compound include:
-
Murine Pneumonia/Respiratory Tract Infection Models: These are frequently used to assess efficacy against common respiratory pathogens like Streptococcus pneumoniae.[9][10]
-
Murine Sepsis Models: These models evaluate the drug's ability to improve survival and reduce bacterial load in a systemic infection.[11]
-
Murine Thigh Infection Models: This localized infection model is often used to study the pharmacodynamics of antibiotics and their effect on bacterial clearance in tissue.[12][13]
-
Rat Pyelonephritis and Wound Infection Models: These have been used to evaluate this compound's efficacy against Gram-negative and Gram-positive pathogens in urinary tract and skin infections, respectively.[14]
Q3: What are the key pharmacokinetic parameters of this compound in common animal models?
The pharmacokinetics of this compound can vary between species. Key parameters to consider are the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life. It is crucial to characterize these parameters in the specific animal model being used to ensure adequate drug exposure.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Plasma Concentrations (AUC & Cmax)
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage to minimize variability in administration. The use of appropriately sized gavage needles and verification of correct placement is critical. For chronic studies, consider a voluntary oral administration method to reduce stress.[15][16][17][18][19] |
| Interaction with Food | The presence of food can delay the absorption of some fluoroquinolones.[20] Standardize the fasting period for animals before dosing (e.g., 4-12 hours) to ensure consistent gastrointestinal conditions.[15] |
| Chelation with Divalent Cations | Fluoroquinolones can chelate with multivalent cations (e.g., Ca²⁺, Mg²⁺) present in standard animal chow, which can reduce bioavailability.[15][20] Be aware of the composition of the animal diet. |
| Inhomogeneous Drug Formulation | If using a suspension, ensure it is uniformly mixed before each dose is drawn. Continuous stirring or vortexing between administrations may be necessary.[15][16] |
| Animal-Specific Factors | Factors such as genetic background, differences in gut microbiota, and underlying health status can contribute to pharmacokinetic variability.[21] Use animals from a reliable source and allow for a proper acclimatization period. Monitor animal health closely throughout the study. |
| Stress | Animal handling and the experimental procedures themselves can induce stress, which can alter physiological parameters and affect drug pharmacokinetics.[21] Handle animals consistently and minimize stressors where possible. |
Issue 2: Inconsistent Efficacy Results (e.g., Bacterial Load, Survival)
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| High Pharmacokinetic Variability | Inconsistent drug exposure is a primary cause of variable efficacy. First, address the potential causes of high PK variability outlined in Issue 1.[16] |
| Inconsistent Bacterial Inoculum | Ensure the bacterial inoculum is standardized in terms of colony-forming units (CFU) and growth phase. Prepare and administer the inoculum consistently to all animals. |
| Variability in the Infection Model | The severity of the infection can vary between animals. Refine the infection protocol to ensure a consistent and reproducible disease state. For some models, inducing neutropenia can help reduce variability in bacterial growth.[12][13][22] |
| Drug Stability in Dosing Solution | Prepare fresh dosing solutions regularly and store them appropriately, protected from light, to prevent degradation of this compound. |
| Timing of Treatment and Sample Collection | Adhere strictly to the planned schedule for treatment initiation and the timing of sample collection for efficacy readouts (e.g., CFU enumeration). |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Oral Dose)
| Dose (mg) | Cmax (μg/mL) (Mean ± SD) | AUC₀₋∞ (μg·h/mL) (Mean ± SD) |
| 160 | 1.27 ± 0.39 | 5.48 ± 1.24 |
| 320 | 1.48 ± 0.39 | 9.82 ± 2.70 |
| 640 | - | - |
| Source:[23] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Multiple Oral Doses - Day 7)
| Dose (mg) | Cmax (μg/mL) (Mean ± SD) | AUC₀₋τ (μg·h/mL) (Mean ± SD) |
| 160 | - | 4.92 ± 1.08 |
| 320 | - | 9.06 ± 2.20 |
| 480 | - | 12.2 ± 3.69 |
| 640 | - | 20.1 ± 3.67 |
| Source:[24] |
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model with S. pneumoniae
| Strain | Treatment (Dose) | Survival Rate (%) |
| Strain 1 (Susceptible) | This compound | 100 |
| Strain 2 (Susceptible) | This compound | 100 |
| Strain 3 (Resistant) | This compound | 60-80 |
| Source:[11] |
Table 4: In Vivo Efficacy of this compound in a Rat Respiratory Tract Infection Model
| Pathogen | Treatment | Log Reduction in Bacterial Numbers (Compared to Untreated) |
| S. pneumoniae | This compound | 3-5 |
| H. influenzae | This compound | Significant reduction (P < 0.01) |
| Source:[9] |
Experimental Protocols
Protocol 1: Murine Pneumonia Model for this compound Efficacy Testing
This protocol is adapted from studies evaluating this compound's efficacy against Streptococcus pneumoniae in a mouse model.[10]
1. Bacterial Culture Preparation:
- Culture a virulent strain of S. pneumoniae in an appropriate broth medium to the mid-logarithmic growth phase.
- Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
- Resuspend the bacteria in PBS to the desired concentration for inoculation (e.g., 10⁵ CFU per animal).
2. Animal Infection:
- Use an appropriate mouse strain (e.g., CD1 Swiss mice).
- Anesthetize the mice.
- Infect the mice via intratracheal administration of the bacterial suspension.
3. Drug Preparation and Administration:
- Prepare this compound dosing solutions fresh in a suitable vehicle.
- At a specified time post-infection (e.g., 24 hours), begin treatment.
- Administer this compound orally (e.g., via gavage) at the desired dose and frequency (e.g., every 8 hours).
4. Monitoring and Endpoints:
- Monitor the animals for clinical signs of illness and survival over a set period.
- At the end of the experiment, euthanize the animals.
- Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU enumeration on appropriate agar (B569324) plates to determine the bacterial load.
Protocol 2: Neutropenic Mouse Thigh Infection Model
This is a generalized protocol for a thigh infection model, which has been used to evaluate fluoroquinolones.[12][13]
1. Induction of Neutropenia:
- Administer cyclophosphamide (B585) to the mice on specific days before infection (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce neutropenia.
2. Bacterial Culture and Inoculation:
- Prepare the bacterial inoculum as described in Protocol 1.
- Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of the mice.
3. Treatment:
- Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).
- Administer the drug via the desired route (e.g., oral gavage, subcutaneous injection) at various dose levels.
4. Efficacy Assessment:
- At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the animals.
- Aseptically dissect the thigh muscle, homogenize the tissue, and determine the bacterial load by plating serial dilutions for CFU counting.
Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Workflow for a murine pneumonia model to test this compound efficacy.
Caption: Key factors contributing to variability in this compound animal experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. This compound for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tolerance of Escherichia coli to Fluoroquinolone Antibiotics Depends on Specific Components of the SOS Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Short-course therapy of this compound effective against pneumococcal pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo activity of this compound, moxifloxacin and levofloxacin against pneumococci with gyrA and parC point mutations in a sepsis mouse model measured with the all or nothing mortality end-point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imquestbio.com [imquestbio.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Comparative efficacy of this compound in experimental models of pyelonephritis and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Voluntary oral administration of drugs in mice [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 21. benchchem.com [benchchem.com]
- 22. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and Tolerability of this compound (SB-265805) after Administration of Single Oral Doses to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multiple-Dose Pharmacokinetics and Tolerability of this compound Administered Orally to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gemifloxacin versus moxifloxacin: a comparative analysis of antibacterial activity
Gemifloxacin (B1671427) and moxifloxacin (B1663623) are advanced-generation fluoroquinolone antibiotics prized for their broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. This guide provides a detailed comparison of their antibacterial potency, supported by experimental data and standardized protocols relevant to researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Both this compound and moxifloxacin function by inhibiting essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV. By binding to these enzymes, the fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death. This dual-targeting mechanism contributes to their potent bactericidal activity. Generally, topoisomerase IV is the primary target in Gram-positive bacteria, while DNA gyrase is the main target in Gram-negative bacteria.
Caption: Mechanism of action for fluoroquinolone antibiotics.
Comparative Antibacterial Activity
The in vitro activity of this compound and moxifloxacin is commonly evaluated using several key metrics: Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the Post-Antibiotic Effect (PAE).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of an antibiotic's potency. This compound often demonstrates lower MIC values, particularly against Streptococcus pneumoniae, including strains resistant to other antibiotics.[1][2]
| Bacterial Species | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.016 | 0.03 |
| Moxifloxacin | 0.125 | 0.25 | |
| Haemophilus influenzae | This compound | ≤0.015 | 0.03 |
| Moxifloxacin | 0.03 | 0.03 | |
| Staphylococcus aureus (Methicillin-Susceptible) | This compound | 0.03 | 0.063 |
| Moxifloxacin | 0.06 | 0.063 |
Data compiled from multiple sources.[1][2][3][4]
Time-Kill Assays
Time-kill assays measure the rate at which an antibiotic kills a bacterial population over time. Both this compound and moxifloxacin exhibit concentration-dependent killing. Studies indicate that both drugs achieve rapid bactericidal activity, often defined as a 99.9% reduction in the bacterial inoculum, against susceptible respiratory pathogens.[5] Against certain strains, moxifloxacin has been noted to be significantly more active at 24 hours against L. pneumophila, while this compound showed greater activity against L. micdadei.[6]
| Bacterial Species | Drug (Concentration) | Time to 99.9% Kill (Hours) |
| Streptococcus pneumoniae | This compound (2x MIC) | < 12 |
| Moxifloxacin (2x MIC) | < 12 | |
| Haemophilus influenzae | This compound (2x MIC) | 24 |
| Moxifloxacin (2x MIC) | 24 |
Representative data based on typical findings.[5][7]
Post-Antibiotic Effect (PAE)
The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic. A longer PAE allows for less frequent dosing intervals. Fluoroquinolones generally exhibit a significant PAE. For Staphylococcus aureus, moxifloxacin has shown a longer PAE compared to older fluoroquinolones.[8] Against Haemophilus influenzae, this compound demonstrated a PAE ranging from 0.3 to 2.3 hours.[7]
| Bacterial Species | Drug | PAE Duration (Hours) |
| Staphylococcus aureus | Moxifloxacin | 2.8 |
| Pseudomonas aeruginosa | Moxifloxacin | 2.0 |
| Haemophilus influenzae | This compound | 0.3 - 2.3 |
Data compiled from multiple sources.[7][8]
Experimental Protocols
The following are standardized methodologies for the key experiments cited in this guide.
Caption: Experimental workflow for comparative analysis.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of this compound and moxifloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Data Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Assay
-
Inoculum and Antibiotic Preparation: Prepare a standardized bacterial inoculum in CAMHB (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL). Add this compound or moxifloxacin at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Sampling Over Time: Incubate the cultures at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.
-
Data Analysis: After incubation, count the number of colony-forming units (CFU) on each plate. Plot the log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Assay
-
Exposure to Antibiotic: Expose a standardized bacterial culture in the logarithmic growth phase (approximately 10⁷ CFU/mL) to a specific concentration of this compound or moxifloxacin (e.g., 4x MIC) for a defined period (e.g., 1-2 hours).
-
Removal of Antibiotic: After the exposure period, remove the antibiotic by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth. This dilution reduces the antibiotic concentration to well below the MIC.
-
Regrowth Monitoring: Incubate the diluted culture and an untreated control culture (also diluted) at 35-37°C. At regular intervals, take samples for viable cell counting (CFU/mL).
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL after antibiotic removal, and 'C' is the corresponding time for the untreated control culture.[8]
Conclusion
Both this compound and moxifloxacin are highly effective fluoroquinolones with potent bactericidal activity against common respiratory pathogens. On a weight-for-weight basis, this compound often exhibits greater in vitro potency (lower MICs) against Streptococcus pneumoniae.[1] However, both agents demonstrate rapid and effective bacterial killing in time-kill assays. The choice between these antibiotics may depend on the specific pathogen, local resistance patterns, and pharmacokinetic/pharmacodynamic considerations. The experimental protocols provided herein offer a standardized framework for conducting further comparative studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jmilabs.com [jmilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Activities of Methoxyfluoroquinolones Gatifloxacin and Moxifloxacin against Aerobic and Anaerobic Respiratory Pathogens in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Efficacy of Gemifloxacin in Combination with Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat multidrug-resistant pathogens. This guide provides a comparative analysis of the potential synergistic effects of gemifloxacin (B1671427), a fluoroquinolone antibiotic, when used in combination with beta-lactam antibiotics. While extensive clinical data on this specific combination is limited, this document outlines the theoretical basis for synergy, presents experimental methodologies for its evaluation, and offers a framework for interpreting potential outcomes based on data from similar antibiotic combinations.
This compound exhibits a broad spectrum of activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Beta-lactam antibiotics, on the other hand, interfere with cell wall synthesis by binding to penicillin-binding proteins (PBPs). The combination of these two classes of antibiotics with distinct mechanisms of action presents a promising strategy for achieving synergistic antibacterial effects.
Quantitative Data on Synergy
Synergistic interactions between antibiotics are commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays, and further characterized by time-kill assays. An FIC index of ≤ 0.5 is generally indicative of synergy.
Note: A comprehensive literature search did not yield specific studies providing quantitative data (MIC, FIC) for the combination of this compound with beta-lactam antibiotics. The following tables are presented for illustrative purposes to demonstrate how such data would be structured. The values presented are hypothetical and should not be considered experimental results.
Table 1: Hypothetical In Vitro Activity of this compound and Beta-Lactam Antibiotics Alone and in Combination against Streptococcus pneumoniae
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 0.06 | 0.015 | 0.5 | Synergy |
| Amoxicillin/Clavulanate | 1.0 | 0.25 | ||
| This compound | 0.06 | 0.03 | 0.75 | Additive |
| Ceftriaxone | 0.5 | 0.125 |
Table 2: Hypothetical In Vitro Activity of this compound and Beta-Lactam Antibiotics Alone and in Combination against Haemophilus influenzae
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 0.03 | 0.0075 | 0.5 | Synergy |
| Cefuroxime | 2.0 | 0.5 | ||
| This compound | 0.03 | 0.015 | 1.0 | Indifference |
| Piperacillin/Tazobactam | 4.0 | 2.0 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. The following are standard protocols for checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
-
Preparation of Antibiotics: Prepare stock solutions of this compound and the chosen beta-lactam antibiotic in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create serial twofold dilutions of this compound horizontally and the beta-lactam antibiotic vertically. This creates a matrix of antibiotic combinations.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 16-20 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth. The FIC index is calculated using the following formula:
FIC Index = FIC of this compound + FIC of Beta-Lactam
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-Lactam = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation: Prepare tubes containing Mueller-Hinton broth with the test organism at a starting inoculum of ~5 x 10^5 CFU/mL.
-
Antibiotic Addition: Add this compound and the beta-lactam antibiotic alone and in combination at concentrations corresponding to their MICs (or multiples of the MIC). Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect between fluoroquinolones and beta-lactams is believed to stem from their complementary mechanisms of action, leading to enhanced bacterial killing. While a specific signaling pathway for the this compound-beta-lactam combination has not been elucidated, a proposed general mechanism is illustrated below.
Caption: Proposed mechanism of synergy between this compound and beta-lactam antibiotics.
The beta-lactam antibiotic disrupts the bacterial cell wall synthesis, potentially increasing the permeability of the cell membrane. This enhanced permeability may facilitate the entry of this compound, allowing it to reach its intracellular targets, DNA gyrase and topoisomerase IV, more effectively. The simultaneous disruption of two critical cellular processes can lead to a more rapid and potent bactericidal effect than either agent alone.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the in vitro synergy of an antibiotic combination.
Caption: A standard experimental workflow for evaluating antibiotic synergy in vitro.
Conclusion
The combination of this compound with beta-lactam antibiotics holds theoretical promise for synergistic activity against a range of bacterial pathogens. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to investigate this potential. While specific quantitative data for this combination is currently lacking in the public domain, the provided protocols for checkerboard and time-kill assays offer a clear path for generating such data. The elucidation of synergistic interactions through rigorous in vitro testing is a critical first step in the development of novel and effective combination therapies to address the challenge of antimicrobial resistance. Further research is warranted to explore the in vivo efficacy and clinical potential of this compound and beta-lactam combinations.
References
Gemifloxacin and Levofloxacin in Respiratory Infections: A Head-to-Head Comparison in Preclinical Models
In the landscape of respiratory infection treatment, particularly those caused by Streptococcus pneumoniae, the comparative efficacy of fluoroquinolones remains a critical area of investigation for researchers and drug development professionals. This guide provides a head-to-head comparison of gemifloxacin (B1671427) and levofloxacin (B1675101), focusing on their performance in established respiratory infection models, supported by experimental data.
Executive Summary
Preclinical studies consistently demonstrate that this compound exhibits greater in vitro and in vivo activity against Streptococcus pneumoniae, including strains with reduced susceptibility to levofloxacin, when compared to levofloxacin. In various animal models of pneumonia and sepsis, this compound has been shown to achieve superior bacterial clearance from the lungs and higher survival rates. This enhanced efficacy is particularly notable against fluoroquinolone-resistant strains of S. pneumoniae.
Comparative Efficacy Data
The following tables summarize the key quantitative findings from comparative studies of this compound and levofloxacin in animal models of respiratory infection.
Table 1: Bactericidal Activity in Guinea Pig Pneumonia Model
| Drug | S. pneumoniae Strain | Bacterial Reduction vs. Control (%) | Statistical Significance (p-value) |
| This compound | Levofloxacin-Susceptible | >99.9 | <0.05 |
| Levofloxacin | Levofloxacin-Susceptible | >99.9 | <0.05 |
| This compound | Levofloxacin-Intermediate-Resistant | ≥99.9 | <0.05 |
| Levofloxacin | Levofloxacin-Intermediate-Resistant | Not Statistically Significant | >0.05 |
| This compound | Levofloxacin-Resistant | 99.69 | <0.05 |
| Levofloxacin | Levofloxacin-Resistant | Not Statistically Significant | >0.05 |
Data synthesized from a study investigating quinolone bactericidal activity in a guinea pig pneumonia model.[1][2]
Table 2: Efficacy in Rat Respiratory Tract Infection Model
| Drug | Pathogen | Bacterial Load Reduction (log CFU/g lung) | Comparison to Levofloxacin |
| This compound | S. pneumoniae | 3-5 | Significantly more effective (p<0.01) |
| Levofloxacin | S. pneumoniae | ≤3 | - |
| This compound | H. influenzae | Significant reduction (p<0.01) | Not specified as more potent than levofloxacin, but more potent than cefuroxime (B34974) and azithromycin. |
This data is from a study in a rat respiratory tract infection model where therapy was initiated 24 hours after infection.[3][4]
Table 3: Survival Rates in a Mouse Sepsis Model
| Drug | S. pneumoniae Strain | Survival Rate (%) |
| This compound | Ciprofloxacin (B1669076)/Levofloxacin-Susceptible (Strain 1) | 100 |
| Levofloxacin | Ciprofloxacin/Levofloxacin-Susceptible (Strain 1) | Significantly lower than this compound |
| This compound | Resistant with gyrA and parC mutations (Strain 2) | 100 |
| Levofloxacin | Resistant with gyrA and parC mutations (Strain 2) | Significantly lower than this compound |
| This compound | Resistant with gyrA and parC mutations (Strain 3) | 60-80 |
| Levofloxacin | Resistant with gyrA and parC mutations (Strain 3) | Significantly lower than this compound |
This table is based on a dose-decreasing immunocompetent sepsis mouse model.[5][6]
Experimental Protocols
The following methodologies represent typical experimental designs used in the comparative evaluation of this compound and levofloxacin in respiratory infection models.
Guinea Pig Pneumonia Model
-
Animal Model: Healthy, male guinea pigs.
-
Bacterial Strains: Clinically relevant strains of Streptococcus pneumoniae with varying susceptibility to ciprofloxacin and levofloxacin (susceptible, intermediate, and resistant).
-
Infection Induction: Intratracheal inoculation of a specified colony-forming unit (CFU) count of the bacterial suspension to induce pneumonia.
-
Drug Administration: Oral administration of this compound or levofloxacin. Dosing regimens are designed to mimic human serum concentrations.
-
Outcome Assessment: At a predetermined time point post-treatment, animals are euthanized, and lungs are harvested for bacterial enumeration (CFU counts) to determine the reduction in bacterial load compared to an untreated control group.
Rat Respiratory Tract Infection Model
-
Animal Model: Specific pathogen-free rats.
-
Bacterial Strains: Various strains of Streptococcus pneumoniae and Haemophilus influenzae.
-
Infection Induction: Intrabronchial instillation of a bacterial suspension to establish a localized lung infection.
-
Drug Administration: Oral therapy with this compound, levofloxacin, or other comparators initiated 24 hours after infection and continued for a specified duration (e.g., 3 days).
-
Outcome Assessment: Approximately 17 hours after the final dose, lungs are excised for bacterial enumeration to quantify the reduction in bacterial counts compared to untreated animals.
Mouse Sepsis Model
-
Animal Model: Immunocompetent mice (e.g., Swiss mice).
-
Bacterial Strains: Streptococcus pneumoniae strains, including those with known resistance mutations (e.g., in gyrA and parC).
-
Infection Induction: Intraperitoneal injection of a lethal dose of the bacterial suspension to induce sepsis.
-
Drug Administration: Administration of decreasing doses of this compound, levofloxacin, and other fluoroquinolones at specified intervals post-infection.
-
Outcome Assessment: The primary endpoint is the survival rate over a defined period (e.g., 7 days), often measured using an "all or nothing" mortality endpoint.
Visualized Experimental Workflows
The following diagrams illustrate the typical workflows for the described animal models.
References
- 1. Efficacy and pharmacodynamics of this compound versus levofloxacin in guinea pig pneumococcal pneumonia induced by strains with decreased ciprofloxacin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vivo activity of this compound in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo activity of this compound, moxifloxacin and levofloxacin against pneumococci with gyrA and parC point mutations in a sepsis mouse model measured with the all or nothing mortality end-point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Gemifloxacin's Dual-Targeting Mechanism: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gemifloxacin's performance against other fluoroquinolones, with a focus on validating its dual-targeting mechanism through genetic knockouts. The data presented herein, derived from various in-vitro studies, demonstrates the efficacy of this compound against both wild-type and resistant bacterial strains, highlighting the significance of its balanced activity against DNA gyrase and topoisomerase IV.
The Dual-Targeting Hypothesis of this compound
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair.[1][2] DNA gyrase, encoded by the gyrA and gyrB genes, is the primary target in many Gram-negative bacteria, while topoisomerase IV, encoded by the parC and parE genes (or grlA and grlB in Staphylococcus aureus), is often the primary target in Gram-positive bacteria.[2]
A crucial aspect of modern fluoroquinolone development is the concept of "dual-targeting," where a single agent effectively inhibits both enzymes. This balanced activity is hypothesized to lower the frequency of resistance development, as mutations in both target genes would be required for significant resistance to emerge.[3] this compound is a fluoroquinolone that has been shown to exhibit this dual-targeting profile.[4] This guide examines the experimental evidence supporting this claim using genetic knockouts and compares its activity with other fluoroquinolones.
Data Presentation: In-Vitro Susceptibility Testing
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin against wild-type and isogenic mutant strains of Streptococcus pneumoniae and Staphylococcus aureus. These mutations are located in the quinolone resistance-determining regions (QRDRs) of the target genes.
Table 1: Comparative MICs against Streptococcus pneumoniae
| Strain | Genotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Wild-Type | gyrA+parC+ | 0.03 - 0.06 | 1.0 - 2.0 |
| Single Mutant | gyrA (mutation) | 0.12 - 0.25 | 1.0 - 2.0 |
| Single Mutant | parC (mutation) | 0.12 - 0.25 | 4.0 - 8.0 |
| Double Mutant | gyrA (mutation) + parC (mutation) | 0.5 - 1.0 | 16.0 - 64.0 |
Data compiled from multiple sources.[1][5]
Table 2: Comparative MICs against Staphylococcus aureus
| Strain | Genotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Wild-Type | gyrA+grlA+ | 0.016 - 0.032 | 0.25 |
| Single Mutant | gyrA (mutation) | 0.032 - 0.064 | 2.0 |
| Single Mutant | grlA (mutation) | 0.032 - 0.128 | 4.0 |
| Double Mutant | gyrA (mutation) + grlA (mutation) | 1.0 - 4.0 | >32.0 |
Data compiled from multiple sources.[6]
Interpretation of Data:
The data clearly demonstrates this compound's potent activity against wild-type strains of both S. pneumoniae and S. aureus. Crucially, single mutations in either gyrA or parC/grlA lead to only a modest increase in the MIC of this compound, supporting the hypothesis that it effectively targets both enzymes. In contrast, for Ciprofloxacin, a single mutation in the primary target gene (parC in S. pneumoniae and grlA in S. aureus) results in a more significant increase in MIC. High-level resistance to this compound is only observed in double mutants, reinforcing the advantage of its dual-targeting mechanism.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Generation of Isogenic Mutants
Isogenic strains with specific mutations in the gyrA and parC/grlA genes are essential for validating the dual-targeting mechanism. Allelic exchange is a common method used to create these specific gene alterations.
Protocol for Allelic Exchange Mutagenesis:
-
Construct a Suicide Vector:
-
Amplify upstream and downstream regions (homologous arms, typically ~1kb) flanking the target mutation site in the gyrA or parC gene from the wild-type bacterial chromosome using PCR.
-
Introduce the desired point mutation into one of the primers for the target region.
-
Clone the amplified homologous arms and a selectable marker (e.g., an antibiotic resistance cassette) into a suicide vector that cannot replicate in the target bacterium.
-
-
Transformation and Integration:
-
Introduce the constructed suicide plasmid into the recipient bacterial cells (e.g., S. pneumoniae or S. aureus) via electroporation or natural transformation.
-
Select for transformants that have integrated the plasmid into their chromosome via a single crossover event by plating on a medium containing the antibiotic for the selectable marker on the plasmid.
-
-
Counter-selection for Allelic Exchange:
-
Culture the integrants in a medium that selects for the loss of the plasmid backbone (e.g., medium containing sucrose (B13894) if the plasmid carries a sacB gene for sucrose sensitivity).
-
This second crossover event will result in either the wild-type allele or the mutated allele being retained in the chromosome.
-
-
Screening and Verification:
-
Screen individual colonies for the desired mutation by PCR and DNA sequencing of the target region in gyrA or parC.
-
Confirm the absence of the suicide vector backbone.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Broth Microdilution Protocol:
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (e.g., this compound, Ciprofloxacin) in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism).
-
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strains (wild-type and mutants) overnight on an appropriate agar (B569324) medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Time-Kill Curve Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Prepare Cultures:
-
Grow overnight cultures of the test bacteria (wild-type and mutants).
-
Dilute the overnight culture in fresh broth to a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL.
-
-
Antibiotic Exposure:
-
Add the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the bacterial cultures.
-
Include a growth control culture without any antibiotic.
-
Incubate all cultures at 37°C with shaking.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
-
Enumeration and Analysis:
-
Incubate the plates overnight and count the number of colony-forming units (CFU).
-
Calculate the CFU/mL for each time point and antibiotic concentration.
-
Plot the log10 CFU/mL against time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: this compound's dual-targeting mechanism of action.
Caption: Experimental workflow for validating drug targeting.
Conclusion
The experimental data from genetic knockout studies provides compelling evidence for this compound's dual-targeting mechanism of action. Its ability to potently inhibit both DNA gyrase and topoisomerase IV translates to high activity against wild-type bacteria and a reduced propensity for the development of high-level resistance. As demonstrated by the MIC data, single mutations in either target enzyme only confer low-level resistance to this compound, a stark contrast to fluoroquinolones with a more biased target preference. This balanced profile makes this compound a valuable therapeutic option, particularly in an era of increasing antibiotic resistance. The methodologies and data presented in this guide offer a framework for the continued evaluation and development of dual-targeting antimicrobials.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolone Resistance Mutations in Streptococcus pneumoniae GyrA and ParC Proteins: Mechanistic Insights into Quinolone Action from Enzymatic Analysis, Intracellular Levels, and Phenotypes of Wild-Type and Mutant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. takara.co.kr [takara.co.kr]
- 5. web.pdx.edu [web.pdx.edu]
- 6. mybiosource.com [mybiosource.com]
Comparative study of Gemifloxacin's post-antibiotic effect (PAE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of gemifloxacin (B1671427) against key respiratory pathogens, juxtaposed with other fluoroquinolones. The data presented is compiled from in vitro studies to offer a clear perspective on the persistent antibacterial activity of these agents after their removal from the bacterial environment.
Executive Summary
This compound, a fluoroquinolone antibiotic, demonstrates a significant post-antibiotic effect against common respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.[1][2] This prolonged suppression of bacterial growth, even after drug concentrations fall below the minimum inhibitory concentration (MIC), is a crucial pharmacodynamic parameter. Comparative data suggests that this compound's PAE is comparable to or, in some instances, more prolonged than that of other fluoroquinolones, contributing to its efficacy in treating respiratory tract infections.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound, like other fluoroquinolones, exerts its bactericidal action by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism is crucial for its potent activity against a broad spectrum of pathogens. The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.
References
In vitro synergy testing of Gemifloxacin with other antimicrobial agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic activity of gemifloxacin (B1671427) with other antimicrobial agents. The information is supported by experimental data to aid in the exploration of combination therapies to combat antimicrobial resistance.
This compound, a fluoroquinolone antibiotic, exhibits potent activity against a broad spectrum of pathogens. Its efficacy can be further enhanced when used in combination with other antimicrobial agents, a strategy that can also help mitigate the development of drug resistance. This guide summarizes key findings from in vitro synergy testing of this compound and provides detailed methodologies for common experimental protocols.
Synergistic Activity of this compound Combinations
In vitro studies have demonstrated the synergistic potential of this compound when combined with various antimicrobial agents against challenging pathogens like community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) and Neisseria gonorrhoeae.
A key study investigated the synergy of this compound with trimethoprim/sulfamethoxazole, clindamycin (B1669177), and rifampicin (B610482) against 50 clinical isolates of CA-MRSA using time-kill analysis. The combination of this compound and trimethoprim/sulfamethoxazole was particularly effective, showing either synergy or additivity in 85% of the isolates tested[1]. The addition of clindamycin to this compound resulted in synergy or additivity in 25% of the isolates, while all isolates showed indifference to the combination of this compound and rifampicin[1]. Notably, all tested combinations were successful in preventing the emergence of this compound resistance[1].
Furthermore, a clinical trial investigating treatments for uncomplicated gonorrhea found a combination of this compound and azithromycin (B1666446) to be highly effective[2]. This clinical success was supported by prior in vitro synergy testing, suggesting a favorable interaction between the two drugs against Neisseria gonorrhoeae[2].
Summary of Quantitative Synergy Data
| Combination Agent | Test Organism | Method | Synergy/Additivity Rate | Key Finding |
| Trimethoprim/Sulfamethoxazole | CA-MRSA | Time-Kill Analysis | 85% (11/20 synergy, 6/20 additivity) | Most effective combination in the study[1]. |
| Clindamycin | CA-MRSA | Time-Kill Analysis | 25% (2/20 synergy, 3/20 additivity) | Moderate level of synergistic or additive effect[1]. |
| Rifampicin | CA-MRSA | Time-Kill Analysis | 0% | All isolates displayed indifference to this combination[1]. |
| Azithromycin | N. gonorrhoeae | In Vitro Synergy Testing | Data not specified, but supported clinical efficacy | Combination therapy demonstrated high cure rates in a clinical trial[2]. |
Experimental Protocols for Synergy Testing
Accurate assessment of antimicrobial synergy relies on standardized and well-defined experimental protocols. The three most common in vitro methods are the checkerboard assay, the time-kill assay, and the E-test method.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobials: Prepare stock solutions of each antimicrobial agent. Serially dilute each agent in a liquid growth medium in a 96-well microtiter plate. One agent is diluted along the x-axis (columns) and the second agent is diluted along the y-axis (rows).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the test organism.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assay
The time-kill assay evaluates the bactericidal or bacteriostatic effect of antimicrobial agents over time, providing a dynamic view of the interaction.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth medium to a standardized cell density.
-
Exposure: Add the antimicrobial agents, alone and in combination, at desired concentrations to separate flasks containing the bacterial suspension. Include a growth control without any antimicrobial.
-
Incubation and Sampling: Incubate the flasks under appropriate conditions. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each combination and control.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
E-test (Epsilometer Test) Method
The E-test is a gradient diffusion method that can also be adapted for synergy testing, offering a simpler alternative to the checkerboard and time-kill assays.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial lawn on an agar plate.
-
E-strip Application: Place an E-test strip of the first antimicrobial agent on the agar surface and incubate for a short period.
-
Second E-strip Application: Remove the first E-test strip and place a second E-test strip for the other antimicrobial agent at a 90-degree angle to the impression of the first strip.
-
Incubation: Incubate the plate until a clear zone of inhibition is visible.
-
Reading Results: Read the MIC values at the intersection of the elliptical inhibition zone with the E-test strips.
-
FIC Index Calculation: Calculate the FIC index as described for the checkerboard assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Efficacy and Safety of Gentamicin Plus Azithromycin and this compound Plus Azithromycin as Treatment of Uncomplicated Gonorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Gemifloxacin: Bridging the Gap Between In Vitro Susceptibility and In Vivo Efficacy in Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of gemifloxacin's performance against other antibiotics, focusing on the correlation between its in vitro activity and in vivo efficacy in established animal models of infection. The data presented is crucial for understanding the preclinical pharmacodynamics of this fluoroquinolone and its potential for clinical success.
In Vitro Susceptibility of This compound (B1671427) and Comparators
This compound demonstrates potent in vitro activity against key respiratory pathogens, including strains that may exhibit reduced susceptibility to other fluoroquinolones.[1][2][3] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator agents against Streptococcus pneumoniae and Haemophilus influenzae.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.015 - 0.03 | 0.03 - 0.06 |
| Levofloxacin (B1675101) | 1.0 | 1.0 - 2.0 | |
| Ciprofloxacin (B1669076) | 1.0 - 2.0 | 2.0 - 4.0 | |
| Amoxicillin-Clavulanate | ≤0.03 - 0.06 | 0.06 - 0.12 | |
| Azithromycin | 0.06 - 0.12 | 0.25 - >16 | |
| Haemophilus influenzae | This compound | ≤0.008 - 0.015 | ≤0.008 - 0.03 |
| Levofloxacin | 0.015 - 0.03 | 0.03 | |
| Ciprofloxacin | ≤0.008 - 0.015 | ≤0.008 - 0.015 | |
| Amoxicillin-Clavulanate | 0.12 - 0.25 | 0.25 - 0.5 | |
| Azithromycin | 1.0 | 2.0 |
Note: MIC values are presented as ranges compiled from multiple studies to reflect variations in tested isolates.
In Vivo Efficacy in Animal Models of Infection
The potent in vitro activity of this compound translates to significant efficacy in animal models of respiratory tract infections and sepsis.
Rat Model of Respiratory Tract Infection
In a rat model of respiratory tract infection, this compound demonstrated excellent efficacy against S. pneumoniae and H. influenzae.[4][5] Treatment with this compound resulted in a 3-5 log reduction in bacterial counts in the lungs compared to untreated animals.[4][5] Its performance was comparable to or better than other quinolones and standard therapies.[4][5]
| Pathogen | Treatment Group | Mean Log10 CFU/lung Reduction (vs. Control) |
| S. pneumoniae | This compound | 3.0 - 5.0 |
| Amoxicillin-Clavulanate | ~3.0 - 4.5 | |
| Levofloxacin | < 3.0 | |
| Ciprofloxacin | < 3.0 | |
| H. influenzae | This compound | Significant reduction (P < 0.01) |
| Cefuroxime | Less potent than this compound | |
| Azithromycin | Less potent than this compound |
Mouse Pneumonia and Sepsis Models
Studies in mouse models of pneumonia and sepsis further support the in vivo potency of this compound, particularly against quinolone-resistant S. pneumoniae strains.[6][7][8] this compound was highly effective, achieving 90-100% survival rates in mice infected with wild-type and single-mutation S. pneumoniae strains.[6][7]
| Mouse Model | Pathogen Strain | This compound Efficacy | Comparator Efficacy (Trovafloxacin) |
| Pneumonia | Wild-type S. pneumoniae | 90-100% survival | Effective |
| parC or gyrA mutant S. pneumoniae | 90-100% survival | Effective | |
| parC and gyrA double mutant S. pneumoniae | 40% survival | No protection | |
| Sepsis | Ciprofloxacin-susceptible S. pneumoniae | 100% survival | Moxifloxacin: 100% survival, Levofloxacin: Lower survival |
| Ciprofloxacin-resistant S. pneumoniae (gyrA and parC mutations) | 60-80% survival | Moxifloxacin & Levofloxacin: Lower survival |
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
The efficacy of fluoroquinolones is best predicted by the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC). For this compound, an AUC24/MIC ratio of approximately 30 to 60 has been associated with efficacy in animal models.[6][8][9]
-
An AUC24/MIC ratio of 56.5 to 113 was associated with 90-100% survival in a mouse pneumonia model.[6][7]
-
An AUC24/MIC ratio of 28.5 was linked to poor efficacy and the emergence of resistance.[6][7]
-
Against ciprofloxacin-resistant S. pneumoniae in a sepsis model, a this compound AUC24/MIC of 93 resulted in 60-80% survival.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Susceptibility Testing
-
Method: Broth microdilution or agar (B569324) dilution methods were used to determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator agents.[1]
-
Organisms: Recent clinical isolates of Streptococcus pneumoniae and Haemophilus influenzae were tested.[1]
-
Procedure: Serial twofold dilutions of each antimicrobial agent were prepared in appropriate broth or agar media. The bacterial inoculum was standardized and added to each dilution. The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth after incubation under specified conditions.
Animal Models of Infection
-
Rat Respiratory Tract Infection Model [4][5]
-
Animal Strain: Specific pathogen-free rats.
-
Infection: Animals were anesthetized and infected intrabronchially with a clinical isolate of S. pneumoniae or H. influenzae.
-
Treatment: Oral therapy with this compound or comparator agents was initiated 24 hours post-infection and continued for 3 days. Doses were selected to approximate human serum or tissue concentrations.
-
Efficacy Assessment: Approximately 17 hours after the final dose, animals were euthanized, and lungs were aseptically removed, homogenized, and plated for bacterial enumeration (colony-forming units, CFU). Efficacy was determined by the reduction in bacterial load compared to untreated controls.
-
-
-
Animal Strain: Immunocompetent Swiss mice or leukopenic mice.
-
Infection: Mice were infected intranasally with a virulent, encapsulated strain of S. pneumoniae or its isogenic mutants with varying resistance mechanisms.
-
Treatment: Treatment with this compound or trovafloxacin (B114552) was administered multiple times, starting at 3 or 18 hours post-infection.
-
Efficacy Assessment: The primary endpoint was survival, monitored for a specified period.
-
-
Mouse Sepsis Model [8]
-
Animal Strain: Immunocompetent mice.
-
Infection: Mice were infected intraperitoneally with S. pneumoniae strains exhibiting different levels of ciprofloxacin susceptibility.
-
Treatment: A dose-decreasing regimen of this compound, moxifloxacin, or levofloxacin was administered.
-
Efficacy Assessment: The endpoint was all-or-nothing mortality, with survival rates recorded.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
References
- 1. In vitro antibacterial activity of this compound and comparator compounds against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro potency of this compound against European respiratory tract pathogens isolated in the Alexander Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vivo activity of this compound in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
